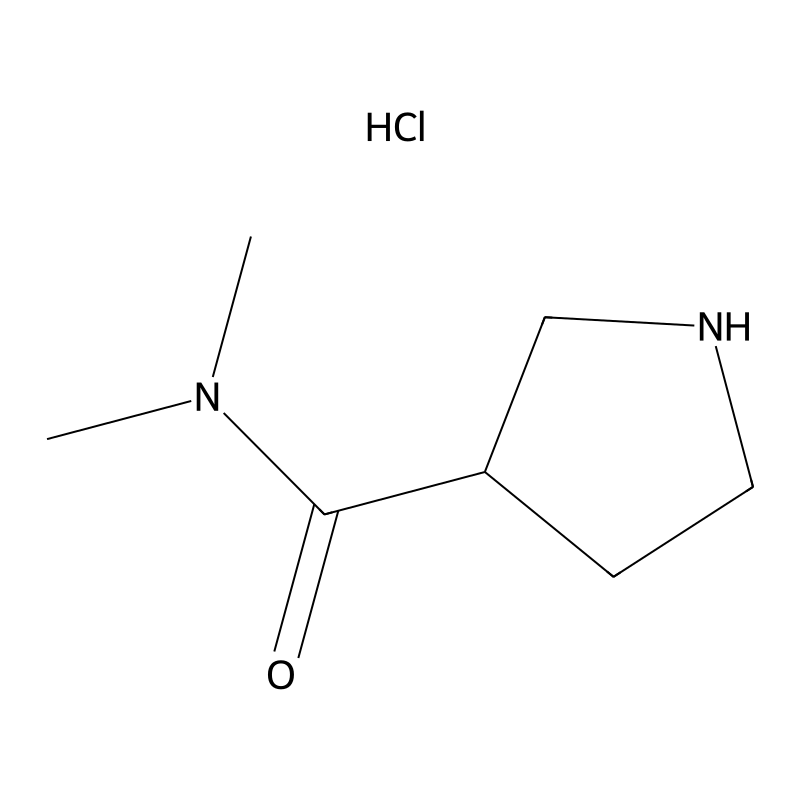N,N-Dimethyl-3-pyrrolidinecarboxamide HCl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride is a synthetic compound characterized by the molecular formula and a molecular weight of approximately 178.66 g/mol. It is recognized for its structural features, including a pyrrolidine ring, which contributes to its unique chemical properties. The compound is typically available as a hydrochloride salt, enhancing its solubility in aqueous solutions, making it suitable for various applications in research and industry.
Organic Synthesis
The presence of a carboxylic acid amide group (N,N-Dimethyl-3-pyrrolidinecarboxamide) indicates N,N-Dimethyl-3-pyrrolidinecarboxamide HCl could serve as a building block in organic synthesis. Amides are versatile functional groups used in the formation of various complex molecules including pharmaceuticals and other organic materials .
Medicinal Chemistry
The pyrrolidine ring structure is a common motif found in many biologically active molecules. Investigating the interaction of N,N-Dimethyl-3-pyrrolidinecarboxamide HCl with specific biological targets might reveal potential for drug discovery .
Asymmetric Catalysis
The stereochemistry of N,N-Dimethyl-3-pyrrolidinecarboxamide HCl (potentially the (S) enantiomer based on available resources) suggests it could be explored as a ligand in asymmetric catalysis. Asymmetric catalysts are crucial tools for synthesizing chiral molecules with high enantioselectivity .
- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield N,N-dimethyl-3-pyrrolidinecarboxylic acid and other products.
- Alkylation: The nitrogen atoms in the pyrrolidine ring can act as nucleophiles in alkylation reactions, allowing for the introduction of various alkyl groups.
- Acylation: The amide functional group can participate in acylation reactions, forming more complex molecules.
These reactions are fundamental in organic synthesis and can be utilized to modify the compound for specific applications.
Research indicates that N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride exhibits significant biological activity. It has been studied for its potential effects on the central nervous system and may influence neurotransmitter systems due to its structural similarity to known neuroactive compounds. Additionally, it has been evaluated for its analgesic properties and potential use in pain management therapies.
The synthesis of N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride typically involves several steps:
- Formation of Pyrrolidine Ring: Starting materials such as 2-pyrrolidinone can be reacted with dimethylamine to form the desired pyrrolidine derivative.
- Carboxamidation: The introduction of a carboxamide group can be achieved through reaction with an appropriate carboxylic acid derivative under controlled conditions.
- Hydrochloride Formation: The final step often involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.
These methods allow for the efficient production of the compound with high purity levels.
N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride has diverse applications across various fields:
- Pharmaceuticals: It is explored as a potential drug candidate for treating neurological disorders due to its biological activity.
- Chemical Research: Used as a reagent in organic synthesis to create more complex molecules.
- Agriculture: Investigated for potential use as a pesticide or herbicide due to its chemical properties.
Studies on N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride have focused on its interactions with biological targets, particularly neurotransmitter receptors. Its ability to modulate receptor activity suggests potential therapeutic applications in treating conditions such as anxiety and depression. Further research is needed to elucidate its mechanisms of action and pharmacokinetics.
N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride shares structural similarities with several other compounds, which can be compared based on their chemical structure and biological activity:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N,N-Dimethylpyrrolidine-3-carboxamide | C7H15N2O | Neuroactive, potential analgesic |
| N-Methylpyrrolidine-3-carboxamide | C6H13N2O | Similar neuroactivity but less potent |
| 3-Pyrrolidinocarboxylic acid | C6H11NO2 | Exhibits different biological properties |
| N,N-Diethylpyrrolidine-3-carboxamide | C9H17N2O | Varies in potency and application |
The uniqueness of N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride lies in its specific structural configuration and enhanced solubility profile, making it particularly relevant for pharmaceutical applications compared to its analogs.








